2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

Catalog No.
S1490678
CAS No.
23316-67-8
M.F
C27H21NO7
M. Wt
471.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

CAS Number

23316-67-8

Product Name

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

IUPAC Name

(3,4-dibenzoyloxy-5-cyanooxolan-2-yl)methyl benzoate

Molecular Formula

C27H21NO7

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C27H21NO7/c28-16-21-23(34-26(30)19-12-6-2-7-13-19)24(35-27(31)20-14-8-3-9-15-20)22(33-21)17-32-25(29)18-10-4-1-5-11-18/h1-15,21-24H,17H2

InChI Key

OFMYTVNDIRTGMR-UARRHKHWSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Synonyms

2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl Cyanide; 2,5-Anhydro-D-allonoitrile 3,4,6-Tribenzoate; NSC 326632

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

The exact mass of the compound 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 326632. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide (CAS 23316-67-8) is a stereopure, benzoyl-protected ribofuranosyl derivative featuring an anomeric cyanide group. It serves as a critical electrophilic and nucleophilic carbon-carbon bond-forming building block in the synthesis of C-nucleosides, such as the IMP dehydrogenase inhibitor tiazofurin and various pyrazole or pyrimidine analogs [1]. By providing a pre-installed cyano group at the C1 position with the correct beta-configuration, this intermediate allows for direct conversion into thioamides, amidines, or immediate cyclization into heterocycles, bypassing the need for hazardous cyanation steps in downstream facilities [2].

Substituting this specific building block with its immediate precursor, 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, forces a facility to perform anomeric cyanation using highly toxic reagents like trimethylsilyl cyanide (TMSCN) and strong Lewis acids (e.g., SnCl4), which requires rigorous safety infrastructure and often yields a mixture of alpha and beta anomers that are difficult to separate [1]. Furthermore, attempting to use acetyl-protected analogs (e.g., 2,3,5-tri-O-acetyl-beta-D-ribofuranosyl cyanide) compromises the crystallinity of downstream intermediates, often necessitating resource-intensive chromatographic purification instead of scalable crystallization [2]. Finally, the alpha-anomer is entirely unsuitable for generic substitution, as it yields non-natural C-nucleoside stereoisomers that lack the desired biological activity [1].

Elimination of Toxic Cyanation Hazards and Stereochemical Purification

The synthesis of C-nucleosides typically requires the installation of a carbon atom at the anomeric position. Starting from the baseline precursor 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose requires reaction with trimethylsilyl cyanide (TMSCN) and SnCl4, a process that poses severe toxicity risks and generates anomeric mixtures [1]. Procuring the pre-formed 2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl cyanide guarantees high beta-anomer purity (typically >98% by HPLC), eliminating the need for hazardous cyanation infrastructure and the subsequent yield losses associated with separating the undesired alpha-anomer [2].

Evidence DimensionProcess safety and stereochemical purity
Target Compound DataPre-installed beta-cyanide (>98% beta-anomer purity, no TMSCN handling required)
Comparator Or Baseline1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose (requires TMSCN/SnCl4 handling, yields alpha/beta mixtures)
Quantified Difference100% elimination of on-site TMSCN usage and anomeric purification steps
ConditionsIndustrial or laboratory-scale C-nucleoside manufacturing

Bypassing the hazardous cyanation step significantly lowers infrastructure costs and safety risks while ensuring high stereochemical fidelity for active pharmaceutical ingredient (API) synthesis.

Processability and Purification via Benzoyl Protection

In the synthesis of complex C-nucleosides, the cyano group is frequently converted to a thioamide intermediate using H2S gas [1]. When utilizing 2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl cyanide, the resulting benzoyl-protected intermediates typically exhibit high crystallinity, allowing for purification by simple precipitation or crystallization. In contrast, the corresponding acetyl-protected analogs often yield syrupy or oily intermediates that require time-consuming and solvent-heavy silica gel chromatography [2].

Evidence DimensionDownstream intermediate purification method
Target Compound DataBenzoyl-protected intermediates (amenable to scalable crystallization)
Comparator Or BaselineAcetyl-protected analogs (frequently require chromatographic purification)
Quantified DifferenceTransition from chromatography to crystallization for intermediate purification
ConditionsThioamide formation and subsequent cyclization steps

Crystallization is vastly more scalable and cost-effective than chromatography, making the benzoyl-protected building block highly advantageous for multi-gram to kilogram-scale procurement.

Stereospecificity for Biologically Active Natural Configurations

The biological activity of C-nucleoside analogs, such as IMP dehydrogenase inhibitors, is strictly dependent on the natural beta-configuration at the anomeric center [1]. Utilizing 2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl cyanide ensures that downstream cyclization reactions retain this critical stereochemistry. Procurement of anomeric mixtures or the alpha-anomer (2,3,5-tri-O-benzoyl-alpha-D-ribofuranosyl cyanide) results in the synthesis of alpha-C-nucleosides, which are generally inactive and represent a total loss of raw material value in pharmaceutical applications [2].

Evidence DimensionFinal product biological viability
Target Compound DataBeta-anomer (yields active beta-C-nucleosides)
Comparator Or BaselineAlpha-anomer (yields inactive alpha-C-nucleosides)
Quantified DifferenceEssential for >99% retention of desired biological activity profile
ConditionsSynthesis of biologically active C-nucleoside APIs

Procuring the stereopure beta-anomer is an absolute requirement for synthesizing pharmacologically relevant C-nucleosides, preventing catastrophic yield losses of the active isomer.

Synthesis of Tiazofurin and Thiazole C-Nucleosides

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is the premier starting material for synthesizing tiazofurin. It is directly converted to a thioamide and cyclized with ethyl bromopyruvate, leveraging the benzoyl groups for intermediate crystallization and the pre-installed beta-cyanide for perfect stereocontrol [1].

Development of Pyrazole and Pyrimidine C-Nucleoside Analogs

The anomeric cyanide group acts as a versatile electrophile. It can be reacted with alpha-bromoesters in the presence of zinc to form beta-D-ribofuranosyl-enaminoesters, which are key precursors for assembling pyrazole and pyrimidine C-nucleoside libraries for antiviral and anticancer screening [2].

Scalable Manufacturing of C-Nucleoside APIs

For contract manufacturing organizations (CMOs), procuring this specific compound eliminates the need to handle highly toxic TMSCN and strong Lewis acids on-site. The robust crystallinity provided by the benzoyl protecting groups ensures that subsequent intermediates can be purified via scalable crystallization rather than industrial chromatography [1].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[(2R,3R,4S,5S)-3,4-dibenzoyloxy-5-cyanooxolan-2-yl]methyl benzoate

Dates

Last modified: 08-15-2023

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